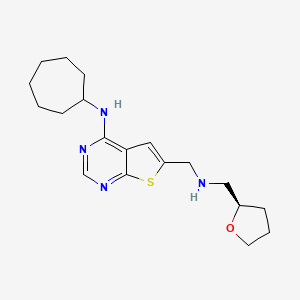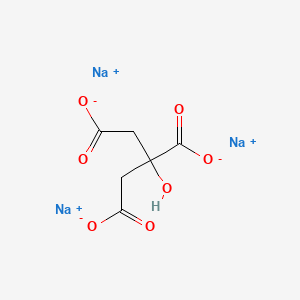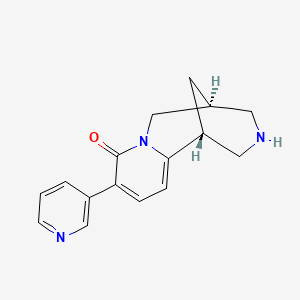
EA4
Overview
Description
The compound “EA4” refers to a stabilized cation involved in electrophilic addition reactions. This compound is significant in organic chemistry due to its unique properties and reactivity patterns, particularly in the context of electrophilic addition to alkenes .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, interact with their targets through a nucleophilic aromatic substitution reaction . This interaction leads to changes in the target, which can result in various biological activities.
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to inflammation, immune modulation, and cancer .
Result of Action
Similar compounds have been shown to have antimicrobial potential, with the most active ones displaying mic (minimum inhibitory concentration) values in the range of 15 to 125 µg/mL .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EA4 involves the stabilization of cations through electrophilic addition to alkenes. This process typically requires the donation of the π-bonding electron pair from the alkene to an electrophile. Common electrophiles used in this reaction include bromine, which reacts readily with alkenes . The reaction conditions often involve dripping a solution of bromine into a solution of the alkene, resulting in the disappearance of the red-brown color of bromine, indicating the formation of the stabilized cation .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic addition reactions using similar conditions as described above. The process is optimized for efficiency and yield, ensuring the stable formation of the cation.
Chemical Reactions Analysis
Types of Reactions
EA4 undergoes several types of chemical reactions, including:
Electrophilic Addition: The primary reaction involving this compound is electrophilic addition to alkenes.
Substitution Reactions: This compound can also participate in substitution reactions where the stabilized cation is replaced by another nucleophile.
Common Reagents and Conditions
Bromine: Used as an electrophile in electrophilic addition reactions.
Nucleophiles: Various nucleophiles can react with the stabilized cation in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific electrophile and nucleophile used. For instance, the reaction with bromine typically results in the formation of a brominated alkane .
Scientific Research Applications
EA4 has several scientific research applications, including:
Chemistry: Used in studying electrophilic addition reactions and the stabilization of cations.
Biology: Potential applications in understanding biochemical pathways involving cationic intermediates.
Medicine: Research into drug development and the role of cationic intermediates in pharmacological mechanisms.
Industry: Applications in the synthesis of various chemical products through electrophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
EA1: Another stabilized cation involved in electrophilic addition reactions.
EA2: Similar to EA4 but with different electrophilic properties.
EA3: Involves different nucleophiles in substitution reactions.
Uniqueness of this compound
This compound is unique due to its specific stabilization properties and reactivity patterns in electrophilic addition reactions. Its ability to form stable cations with various electrophiles makes it a valuable compound in organic chemistry research .
Properties
IUPAC Name |
7-chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-22(4-2)13-9-7-12(8-10-13)15-16(20)19(24)17-14(18(15)23)6-5-11-21-17/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZVKSMDPVMMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434702 | |
| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389614-94-2 | |
| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)
![1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662344.png)


![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)







